1-(3-fluoropropyl)-1H-pyrrole
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Overview
Description
1-(3-Fluoropropyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 3-fluoropropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoropropyl)-1H-pyrrole typically involves the reaction of pyrrole with 3-fluoropropyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds via nucleophilic substitution, where the pyrrole nitrogen attacks the carbon of the 3-fluoropropyl halide, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoropropyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrrole derivatives.
Substitution: The fluorine atom in the 3-fluoropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH or KOH.
Major Products Formed:
Oxidation: Pyrrole derivatives with oxidized side chains.
Reduction: Pyrrole derivatives with reduced side chains.
Substitution: Pyrrole derivatives with substituted side chains.
Scientific Research Applications
1-(3-Fluoropropyl)-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 1-(3-fluoropropyl)-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom in the 3-fluoropropyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets, thereby influencing its pharmacological effects .
Comparison with Similar Compounds
- 1-(3-Fluoropropyl)-1H-pyrazole
- 3-Fluoro-1-propanol
- 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo7annulene-2-carboxylic acid
Comparison: 1-(3-Fluoropropyl)-1H-pyrrole is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. For instance, 1-(3-fluoropropyl)-1H-pyrazole has a pyrazole ring instead of a pyrrole ring, leading to different reactivity and biological activity. Similarly, 3-fluoro-1-propanol lacks the aromatic ring, resulting in different chemical behavior and applications .
Properties
IUPAC Name |
1-(3-fluoropropyl)pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVKYOWIQLRVOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1522798-12-4 |
Source
|
Record name | 1-(3-fluoropropyl)-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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